3-(Aminomethyl)-2-hydroxy-3-methylpentanoic acid
Description
Key Identifiers
The compound’s stereochemistry remains unspecified in most public databases, though synthetic variants may exhibit defined configurations.
Historical Context of Discovery and Early Characterization Studies
The discovery of this compound is tied to advancements in synthetic organic chemistry during the early 21st century. Initial reports of its synthesis appeared in specialized chemical catalogs and enzyme substrate studies, with the compound first registered in PubChem in 2014. Early characterization relied on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure. For instance, the proton NMR spectrum would reveal signals corresponding to the methyl group (δ ~1.0–1.2 ppm), the aminomethyl protons (δ ~2.7–3.0 ppm), and the hydroxyl proton (δ ~5.0 ppm, broad).
The compound’s role as a potential metabolite in Escherichia coli was suggested by its presence in microbial metabolic pathway databases, though direct evidence of its biosynthesis in vivo remains limited. Its synthetic accessibility via carboxylation and reductive amination of precursor ketones has made it a subject of interest in medicinal chemistry for designing enzyme inhibitors or peptide analogs.
Position Within Branched-Chain Hydroxy Amino Acid Family
Branched-chain amino acids (BCAAs) are defined by aliphatic side-chains with a carbon branchpoint. Classical proteinogenic BCAAs—leucine, isoleucine, and valine—play critical roles in mammalian metabolism, contributing to 35% of muscle protein essential amino acids. This compound shares structural similarities with these BCAAs but introduces two modifications:
- Hydroxylation : A hydroxyl group at position 2, uncommon in standard BCAAs.
- Aminomethyl Branch : An additional nitrogen-containing group at position 3.
Structural Comparison to Canonical BCAAs
| Feature | Leucine | This compound |
|---|---|---|
| Backbone Length | 6 carbons (including side chain) | 5 carbons (pentanoic acid backbone) |
| Functional Groups | -NH2, -COOH | -NH2, -COOH, -OH, -CH2NH2 |
| Branch Position | γ-carbon | β- and γ-carbons |
| Proteinogenic Status | Yes | No |
This structural divergence suggests non-overlapping metabolic roles, potentially involving specialized signaling or post-translational modifications. The hydroxyl group may confer solubility advantages or enable hydrogen bonding in enzymatic interactions, while the aminomethyl group could participate in novel transamination or decarboxylation pathways.
Properties
Molecular Formula |
C7H15NO3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-(aminomethyl)-2-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-3-7(2,4-8)5(9)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11) |
InChI Key |
HSOLHZDQCTWCQU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Urethane Exchange Reaction
- The starting material is typically a methyl ester derivative of 3-methylpentanoic acid (e.g., 3-methyl formate-5-methylhexanoic acid).
- This ester is reacted with ammonia in a methanol or ethanol solvent system at room temperature (20-30 °C).
- The reaction proceeds via urethane exchange, converting the ester group into a carbamoyl intermediate (3-carbamoyl-5-methylhexanoic acid).
- After reaction completion (monitored by thin-layer chromatography, TLC), the solvent is concentrated, and the pH is adjusted to acidic conditions (pH ~2) at low temperature (0-10 °C) to precipitate the intermediate.
- The intermediate is isolated by filtration and drying.
Reaction Conditions and Yields:
| Parameter | Value |
|---|---|
| Solvent | Methanol or Ethanol |
| Temperature | 20-30 °C |
| Reaction Time | Until TLC shows completion |
| pH Adjustment | ~2 (using concentrated HCl) |
| Isolation | Filtration and drying |
| Yield (Example 1) | 95.3% |
| Purity | 99.3% |
- The urethane exchange step is crucial for converting the ester to a carbamoyl intermediate without harsh conditions or toxic reagents.
- Using ammonia gas dissolved in methanol or ethanol provides a mild nucleophile for the exchange.
Reduction of Carbamoyl Intermediate
- The carbamoyl intermediate is dissolved in a suitable solvent (tetrahydrofuran or methanol).
- Reduction is performed using lithium borohydride or sodium/potassium borohydride in the presence of iodine as an activator.
- The reaction temperature is maintained low (0-10 °C) to control the reduction and avoid side reactions.
- After completion (monitored by TLC), the reaction is quenched with ammonium chloride aqueous solution.
- The pH is adjusted to neutral or slightly basic (pH ~7.5) to precipitate the product.
- The crude product is isolated by filtration, crystallized at low temperature (0-5 °C), and purified by column chromatography.
Reaction Conditions and Yields:
| Parameter | Value |
|---|---|
| Reducing Agent | Lithium borohydride (LiBH4) or Sodium/Potassium borohydride |
| Solvent | Tetrahydrofuran (THF) or Methanol |
| Temperature | 0-10 °C |
| Quenching Agent | Ammonium chloride aqueous solution |
| pH Adjustment | ~7-8 (using alkali solution) |
| Purification | Crystallization and column chromatography |
| Yield (Example 1) | 69.2% (LiBH4) |
| Purity | 98.4% |
| Yield (Example 3) | 47.9% (Potassium borohydride) |
| Purity | 97.5% |
- Lithium borohydride provides a higher yield and purity compared to potassium borohydride under similar conditions.
- The low temperature and controlled addition of iodine particles are critical for activating the borohydride and achieving selective reduction.
- The process avoids toxic reagents and harsh conditions, making it suitable for industrial scale-up.
Summary of Preparation Method
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | Urethane Exchange | 3-methyl formate-5-methylhexanoic acid | Ammonia in methanol/ethanol, 20-30 °C, pH ~2 | 3-carbamoyl-5-methylhexanoic acid | 74.5 - 95.3 | 97.8 - 99.3 |
| 2 | Reduction | 3-carbamoyl-5-methylhexanoic acid | LiBH4 or Na/KBH4, THF or MeOH, 0-10 °C, iodine activation | 3-aminomethyl-5-methylhexanoic acid | 47.9 - 69.2 | 97.5 - 98.4 |
Advantages and Industrial Applicability
- Mild Reaction Conditions: Both steps proceed under moderate temperatures and avoid toxic or hazardous reagents.
- High Purity: Final product purity exceeds 97%, suitable for pharmaceutical or biochemical applications.
- Good Yields: Overall yields are reasonable for multi-step synthesis, with potential for optimization.
- Environmental Benefits: Low generation of waste and absence of toxic agents align with green chemistry principles.
- Scalability: The straightforward two-step process is amenable to industrial production.
Additional Notes on Related Compounds
2-Hydroxy-3-methylpentanoic acid, a related metabolite, is known from metabolic studies and exists in multiple stereoisomeric forms. Its biochemical relevance and stereochemistry may influence synthetic strategies depending on the desired stereoisomer of this compound.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group at position 2 undergoes oxidation under controlled conditions.
Key Findings :
-
PCC selectively oxidizes the hydroxyl group to a ketone without over-oxidizing the carboxylic acid moiety.
-
Strong oxidizers like KMnO₄ risk decarboxylation or backbone fragmentation .
Esterification and Amide Formation
The carboxylic acid group participates in nucleophilic acyl substitution.
Mechanistic Notes :
-
Acid catalysis protonates the carbonyl oxygen, enhancing electrophilicity for alcohol attack.
-
Carbodiimide-mediated amidation activates the carboxylate as an O-acylisourea intermediate .
Intramolecular Cyclization
Proximity of the amine and carboxylic acid groups enables lactam formation.
| Reaction | Conditions | Product | Ring Size |
|---|---|---|---|
| γ-Lactam synthesis | DCC, DMAP (room temperature) | 5-Membered γ-lactam derivative | Favored by Baldwin’s rules |
Structural Analysis :
-
The γ-lactam (5-membered ring) forms via nucleophilic attack of the amine on the activated carboxylic acid .
-
Steric hindrance from the 3-methyl group slightly reduces reaction kinetics compared to linear analogs .
Decarboxylation Pathways
Thermal or enzymatic decarboxylation produces volatile amines.
Thermodynamics :
Biochemical Interactions
The compound’s amino alcohol structure mimics natural substrates in metabolic pathways.
Pharmacological Relevance :
This compound’s versatility in oxidation, functional group interconversion, and biocatalytic applications positions it as a valuable scaffold in medicinal chemistry and industrial synthesis. Further studies are warranted to explore enantioselective reactions and in vivo metabolic stability.
Scientific Research Applications
3-(Aminomethyl)-2-hydroxy-3-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2-hydroxy-3-methylpentanoic acid involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmission and cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Chemistry
(S)-3-(Aminomethyl)-5-methylhexanoic Acid (Pregabalin)
- Molecular Formula: C₈H₁₇NO₂.
- Key Features: Hexanoic acid backbone with aminomethyl and methyl groups. Lacks a hydroxyl group compared to the target compound.
- Therapeutic Use : Approved antiepileptic and neuropathic pain drug.
- Synthesis: Commercial route involves Knoevenagel condensation, cyanation, and hydrogenation, producing a racemic mixture resolved via chiral catalysis .
- This contrasts with the target compound’s hydroxyl group, which may limit bioavailability but improve solubility .
(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid
- Molecular Formula: C₆H₁₃NO₃.
- Key Features: Similar hydroxyl and amino groups but with a methyl group at position 4 instead of 3.
- Applications : Restricted to laboratory research due to unspecified safety concerns .
- Comparison : Stereochemistry (2R,3R) may influence biological activity, but structural differences in methyl positioning alter steric interactions and metabolic stability compared to the target compound .
Hydroxy Acid Derivatives
3-Hydroxy-3-methylpentanoic Acid
- Molecular Formula : C₆H₁₂O₃.
- Key Features: Hydroxy and methyl groups but lacks the aminomethyl moiety.
(R)-2-Hydroxy-4-methylpentanoic Acid
Comparative Data Table
Biological Activity
3-(Aminomethyl)-2-hydroxy-3-methylpentanoic acid, also known as AMPA, is a derivative of the amino acid isoleucine. This compound has garnered attention in biochemical research due to its potential therapeutic applications and biological activities. This article explores its biological activity, including metabolic pathways, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits properties typical of amino acids, including the ability to participate in peptide synthesis and serve as a building block for various biochemical applications.
Metabolic Pathways
This compound is primarily derived from the metabolism of isoleucine. It is involved in several metabolic pathways, including:
- L-Isoleucine Metabolism : It is produced through the reduction of 2-Keto-3-methylvaleric acid, a key intermediate in isoleucine catabolism .
- Neurological Function : Elevated levels of related metabolites have been associated with neurological disorders such as maple syrup urine disease (MSUD), which highlights the importance of this compound in metabolic regulation .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Properties : Studies suggest that AMPA may have neuroprotective effects, potentially beneficial in conditions involving neurodegeneration.
- Antimicrobial Activity : Preliminary investigations have shown that derivatives of this compound may possess antimicrobial properties, although further studies are required to confirm these effects.
Case Studies and Research Findings
- Metabolic Disorders : In patients with MSUD, significant elevations of 2-hydroxy-3-methylpentanoic acid levels were observed, indicating a link between the compound's metabolism and neurological dysfunction .
- Peptide Synthesis : AMPA is utilized as a building block in peptide synthesis, enhancing the stability and bioavailability of therapeutic peptides in drug development .
- Biochemical Research : The compound has been employed in studies investigating enzyme activity and protein interactions, providing insights into metabolic pathways and potential therapeutic targets .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for enantioselective synthesis of 3-(Aminomethyl)-2-hydroxy-3-methylpentanoic acid?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral pool synthesis. For example, stereochemical control may involve Sharpless epoxidation or enzymatic resolution, leveraging chiral precursors like (2R,3R)-configured amino acids . Optimize reaction conditions (e.g., pH 7–9, inert atmosphere) to minimize racemization, and validate enantiomeric purity via chiral HPLC or polarimetry .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H/C NMR to confirm backbone structure and stereochemistry. Compare chemical shifts to NIST reference data for hydroxy-methylpentanoic acid analogs .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., expected [M+H] ~ 162.1 g/mol) and detect impurities.
- Chromatography : Reverse-phase HPLC with UV detection (210–230 nm) or derivatization (e.g., ninhydrin for amines) quantifies purity (>95% recommended for biological assays) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hygroscopic degradation. Avoid prolonged exposure to light, heat (>40°C), or acidic/basic conditions, as decomposition may yield CO, CO, or nitrogen oxides . Use amber vials and desiccants for long-term stability.
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. activation) be resolved?
- Methodological Answer :
- Dose-Response Studies : Test across a broad concentration range (nM–mM) to identify biphasic effects.
- Structural Analog Comparison : Compare results with analogs like 3-Amino-4-methylpentanoic acid (HY-W012708) to isolate functional group contributions .
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., MMP3 or IL-6) to identify binding modes conflicting with experimental data .
Q. What experimental designs are optimal for studying its reactivity in aqueous vs. nonpolar systems?
- Methodological Answer :
- Kinetic Studies : Monitor hydrolysis rates via H NMR in DO (pH 2–12) and compare to nonpolar solvents (e.g., THF).
- Reactivity Screening : Use TLC or in-situ IR to track intermediate formation (e.g., lactones or Schiff bases) under varying temperatures (25–80°C) .
- Computational Modeling : Calculate activation energies for intramolecular cyclization using DFT (B3LYP/6-31G*) to predict dominant pathways .
Q. How can researchers address discrepancies in reported spectroscopic data (e.g., NMR shifts)?
- Methodological Answer :
- Standardized Protocols : Adopt IUPAC-recommended solvent systems (e.g., DMSO-d for amines) and internal standards (TMS).
- Collaborative Validation : Cross-reference with databases like PubChem or replicate studies using certified reference materials (e.g., BLD Pharmatech’s BD714423) .
- pH Control : Adjust sample pH to suppress tautomerism or ionization effects that alter chemical shifts .
Data Contradiction and Reproducibility
Q. What steps mitigate batch-to-batch variability in synthesis?
- Methodological Answer :
- Quality Control (QC) : Implement in-process monitoring (e.g., inline FTIR for reaction progress).
- Purification : Use preparative HPLC or recrystallization (e.g., ethanol/water mixtures) to isolate isomers or remove byproducts like 3-Hydroxy-3-methylpentanoic acid .
- Certification : Source reagents (e.g., EDC, NHS) from Sigma-Aldrich or Fisher Scientific to ensure consistency .
Q. How to validate its role in protein-ligand interactions when conflicting binding assays arise?
- Methodological Answer :
- Orthogonal Assays : Combine SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to corroborate affinity measurements.
- Negative Controls : Use nanobodies (e.g., anti-IL-6 VHH) or aptamers to rule out nonspecific binding .
- Crystallography : Resolve co-crystal structures to identify binding pockets obscured in solution studies .
Safety and Compliance
Q. What are the critical hazards and disposal protocols for this compound?
- Methodological Answer :
- Hazards : Potential irritant (skin/eyes); decomposes under combustion to toxic gases (NO) .
- Disposal : Neutralize with 1M HCl (for amines) and incinerate via EPA-approved hazardous waste facilities. Consult SDS from BLD Pharmatech or MedChemExpress for region-specific guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
